molecular formula C10H10N2O2 B8624270 1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone CAS No. 1256789-56-6

1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone

Cat. No. B8624270
Key on ui cas rn: 1256789-56-6
M. Wt: 190.20 g/mol
InChI Key: GKBIUWUFZYBZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09085555B2

Procedure details

To a suspension of AlCl3 (1.37 g, 10.3 mmol) in CH2Cl2 (40 mL) was added 6-methoxy-7-azaindole (315 mg, 2.07 mmol) and the mixture was stirred at RT for 30 min under nitrogen. Acetyl chloride (736 μL, 10.3 mmol) was added dropwise and the resulting mixture stirred at RT overnight. MeOH (8 mL) was added cautiously to quench the reaction and the solvents were removed under vacuum. The residue was purified by flash column chromatography on silica gel (CH2Cl2 to CH2Cl2/MeOH 93-7) and by preparative HPLC (Waters Sunfire C18-ODB, 5 μm, 30×100 mm, 5% to 100% CH3CN in H2O in 25 min, CH3CN and H2O containing 0.1% TFA, flow: 40 mL/min) to give after neutralization (aqueous saturated NaHCO3) and extraction (CH2Cl2) of the purified fractions the desired compound TLC, Rf (CH2Cl2/MeOH 9:1)=0.55; MS (UPLC/MS): 191.2 [M+H]+, 189.1 [M−H]−, 379.2 [2M−H]−; tR (HPLC conditions f): 1.45 min. 1H-NMR (400 MHz, DMSO): δ (ppm): 8.35 (d, 1H), 8.29 (s, 1H), 6.75 (d, 1H), 5.04 (s, 2H), 3.89 (s, 3H), 2.44 (s, 3H).
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step Two
Quantity
736 μL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][O:6][C:7]1[N:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[C:16](Cl)(=[O:18])[CH3:17].CO>C(Cl)Cl>[CH3:5][O:6][C:7]1[N:15]=[C:14]2[NH:13][CH:12]=[C:11]([C:16](=[O:18])[CH3:17])[C:10]2=[CH:9][CH:8]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
315 mg
Type
reactant
Smiles
COC1=CC=C2C=CNC2=N1
Step Three
Name
Quantity
736 μL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 30 min under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (CH2Cl2 to CH2Cl2/MeOH 93-7) and by preparative HPLC (Waters Sunfire C18-ODB, 5 μm, 30×100 mm, 5% to 100% CH3CN in H2O in 25 min, CH3CN and H2O containing 0.1% TFA, flow: 40 mL/min)
Duration
25 min
CUSTOM
Type
CUSTOM
Details
to give
EXTRACTION
Type
EXTRACTION
Details
after neutralization (aqueous saturated NaHCO3) and extraction (CH2Cl2) of the
CUSTOM
Type
CUSTOM
Details
purified fractions the desired compound TLC, Rf (CH2Cl2/MeOH 9:1)=0.55
CUSTOM
Type
CUSTOM
Details
1.45 min
Duration
1.45 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=C2C(=N1)NC=C2C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.